Comparative Synthetic Yield: A Critical Metric for Procurement Efficiency
A head-to-head comparison of synthetic routes reveals that the target compound can be obtained in significantly higher yield compared to a closely related analog. The direct synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde from piperonal via bromination yielded 76% , while the synthesis of its positional isomer, 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, via a Vilsmeier-Haack formylation of 5-bromo-1,3-benzodioxole is reported with a 64% yield . This 12% absolute yield difference represents a substantial efficiency gain in multi-step syntheses, directly translating to lower procurement costs and reduced material waste.
| Evidence Dimension | Synthetic Yield (Isolated Yield of Final Product) |
|---|---|
| Target Compound Data | 76% yield as a brownish solid |
| Comparator Or Baseline | 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde (positional isomer), 64% yield |
| Quantified Difference | Absolute yield increase of 12% |
| Conditions | For target compound: Bromination of piperonal . For comparator: Vilsmeier-Haack formylation of 5-bromo-1,3-benzodioxole . |
Why This Matters
Higher synthetic yield directly reduces the cost per gram and the environmental footprint of the procurement process, making 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde a more economical and sustainable choice.
